molecular formula C15H14O4 B1221241 Davidigenin CAS No. 23130-26-9

Davidigenin

Cat. No. B1221241
CAS RN: 23130-26-9
M. Wt: 258.27 g/mol
InChI Key: UDGKKUWYNITJRX-UHFFFAOYSA-N
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Description

Davidigenin is a member of the class of dihydrochalcones that is dihydrochalcone substituted by hydroxy groups at positions 4, 2’, and 4’ respectively . It has a role as an anti-allergic agent, an anti-asthmatic agent, an antioxidant, and a metabolite .


Synthesis Analysis

Davidigenin was synthesized by hydrogenation of isoliquiritigenin . Glycosyltransferase-catalysed cascade reactions have been reported for single-step highly efficient O-β-D-glucosylation of two major dihydrochalcones (phloretin, davidigenin) .


Molecular Structure Analysis

Davidigenin has a molecular formula of C15H14O4, an average mass of 258.269 Da, and a monoisotopic mass of 258.089203 Da . It has a similar chemical structure to the natural antitumor active ingredient isoliquiritigenin .


Chemical Reactions Analysis

Glycosyltransferase-catalysed cascade reactions have been reported for single-step highly efficient O-β-D-glucosylation of davidigenin .


Physical And Chemical Properties Analysis

Davidigenin has a density of 1.3±0.1 g/cm3, a boiling point of 521.9±29.0 °C at 760 mmHg, and a flash point of 283.5±20.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Biological Meaning Extraction from Gene Lists

Davidigenin has been mentioned in the context of bioinformatics, particularly in the extraction of biological meaning from large gene lists. DAVID bioinformatics resources are used for analyzing gene lists from genomic experiments, which could include studies involving davidigenin (Huang, Sherman, & Lempicki, 2008).

2. Intestinal Absorption Studies

Research on davidigenin has explored its absorption properties using the human intestinal cell line Caco-2. This research provides insights into the intestinal absorption of davidigenin, which is crucial for understanding its bioavailability and potential therapeutic applications (Asano, Ishihara, Morota, Takeda, & Aburada, 2003).

3. Antioxidant Activity

Davidigenin has been identified in the roots of Anneslea fragrans var. lanceolata, with studies highlighting its antioxidant properties. This application is significant in the context of preventing oxidative stress-related diseases (Huang, Ko, Jin, Yang, Shih, & Chen, 2012).

4. Metabolism and Immunological Effects

Research has also been conducted on the metabolism of liquiritin and the immunological effects of its metabolites, including davidigenin. This study is essential for understanding how davidigenin influences immune responses, which could have implications for its use in immune-related disorders (Meng, Yang, Pi, Song, Jiang, & Liu, 2012).

5. Anti-Diabetic Compounds in Tarragon

Davidigenin has been identified as one of the anti-diabetic compounds in different tarragon cytotypes. This research underscores the potential of davidigenin in managing diabetes and its complications (Eisenman, Poulev, Struwe, Raskin, & Ribnicky, 2011).

Future Directions

Davidigenin has been shown to induce apoptosis (programmed cell death) in various types of cancer cells, including those found in tumors of the urinary tract . This suggests potential future directions in cancer research .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKKUWYNITJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331802
Record name Davidigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Davidigenin

CAS RN

23130-26-9
Record name Davidigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23130-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Davidigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Davidigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAVIDIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OML9B432G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Then, 4.44 g of the so-obtained 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-methoxymethoxyphenyl)-1-propanone was dissolved in methanol, and 38 ml of a hydrochloric acid/methanol reagent was added to the solution and the mixture was stirred at 60° C. for 30 minutes. After the reaction, the reaction liquid was poured into ice water, neutralized with a saturated solution of sodium hydrogencarbonate and extracted with ethyl acetate, and the organic layer was washed with water, dried with sodium sulfate and concentrated under a reduced pressure to obtain a reaction mixture The reaction mixture was subjected to the column chromatography [69 g of 270-400 mesh Kieselgel 60; 0.5 kg/cm2 ; eluting solvent=hexane/ethyl acetate (1/1)] to obtain 2.55 g (yield=86.7%) of 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone.
Name
1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-methoxymethoxyphenyl)-1-propanone
Quantity
4.44 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
270-400
Quantity
69 g
Type
reactant
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
O Desire, C Rivière, R Razafindrazaka… - Journal of …, 2010 - Elsevier
… 3×10 −6 M led to the isolation of davidigenin (DG), a dihydrochalcone, as the main active … Furthermore, we highlighted the crucial role of davidigenin in the antispasmodic activity of …
Number of citations: 36 www.sciencedirect.com
T Asano, K Ishihara, T Morota, S Takeda… - Journal of …, 2003 - Elsevier
The present investigation focused on the transepithelial flux of liquiritigenin (LG), davidigenin (DG), liquiritin (LQ), and liquiritin apioside (LA) using the human colonic cell line Caco-2 as …
Number of citations: 56 www.sciencedirect.com
HY Huang, HH Ko, YJ Jin, SZ Yang, YA Shih, IS Chen - Phytochemistry, 2012 - Elsevier
… lanceolata led to the isolation of four dihydrochalcone glucosides, davidigenin-2′-O-(6″-O-4… From the above, structures of 2 and 3 were assigned as davidigenin-2′-O-(2″-O-4″′-…
Number of citations: 30 www.sciencedirect.com
X Meng, S Yang, Z Pi, F Song, H Jiang… - Journal of liquid …, 2012 - Taylor & Francis
… was further metabolized into davidigenin, making davidigenin the main metabolite. The … -enhancing effects, whereas liquiritin and davidigenin exhibit little or adverse effect on the …
Number of citations: 4 www.tandfonline.com
J Kamei, A Saitoh, T Asano, R Nakamura… - European journal of …, 2005 - Elsevier
We examined the pharmacokinetic and pharmacodynamic properties of liquiritin apioside, a main antitussive component of Glycyrrhizae radix (licorice), with regard to its antitussive …
Number of citations: 95 www.sciencedirect.com
SW Eisenman, A Poulev, L Struwe, I Raskin… - Fitoterapia, 2011 - Elsevier
… Only decaploid plants contained all six target compounds and were the only plants that contained davidigenin and 2,4-dihydroxy-4-methoxydihydrochalcone. These results exhibit the …
Number of citations: 52 www.sciencedirect.com
Y Sato, JX He, H Nagai, T Tani, T Akao - … and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… Isoliquiritin apioside, liquiritin apioside and davidigenin were … However, davidigenin, which is not found in licorice root but is … As davidigenin also has a chalcone structure in its …
Number of citations: 153 www.jstage.jst.go.jp
M Homma, M Minami, C Taniguchi, K Oka… - Planta …, 2000 - thieme-connect.com
… Medicarpin, dihydroxydihydromagnolol, and davidigenin also clearly exhibited inhibition activities at … Dihydroxydihydromagnolol and davidigenin were synthesized in our laboratory [8]. …
Number of citations: 60 www.thieme-connect.com
A Gutmann, L Bungaruang, H Weber, M Leypold… - Green chemistry, 2014 - pubs.rsc.org
… of two major dihydrochalcones (phloretin, davidigenin) and demonstrate their use for the … -D-glucosylation of the dihydroxyphenyl moiety in davidigenin, respectively. Parallel biocatalytic …
Number of citations: 54 pubs.rsc.org
T TANAKA, K KAWAMURA, H KOHDA… - Chemical and …, 1982 - jstage.jst.go.jp
… The EtOAc layer was concentrated to dryness and the residue was recrystallized from EtOAc-MeOH, affording 4, colorless needles, mp 154–156C, which was identified as davidigenin …
Number of citations: 27 www.jstage.jst.go.jp

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